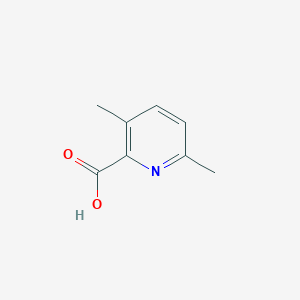

3,6-Dimethylpicolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of DMPA involves several steps. One method involves treating DMPA with N,N’-carbonyldiimidazole and 5-aminotetrazole . The crude product obtained is then recrystallized from a mixture of dimethylformamide and ethanol .Molecular Structure Analysis

DMPA contains a total of 20 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

DMPA contains a total of 20 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Wissenschaftliche Forschungsanwendungen

Environmental Conservation and Energy Security

Dimethyl ether (DME), though not directly 3,6-Dimethylpicolinic acid, is an example of how derivatives of dimethyl compounds are being explored for their potential in environmental conservation and as alternative fuels. DME, as an alternative to conventional diesel fuel, exhibits characteristics such as low NOx, HC, and CO emissions, and very low PM emissions due to its molecular structure. Its superior atomization and vaporization characteristics over conventional diesel, along with the ability to use a high exhaust gas recirculation (EGR) rate to reduce NOx emission without increasing soot emission, highlight the environmental benefits of researching and utilizing dimethyl compounds in energy applications (Park & Lee, 2014).

Pharmacokinetics and Pharmacodynamics

The pharmacological exploration of dimethyl compounds, such as Dimethyl Fumarate (DMF), provides insights into the complex and multifaceted mechanisms of action that these molecules can exhibit. DMF has been utilized for over 60 years in the treatment of psoriasis and other immune-mediated diseases, showcasing its immune-modulating properties. Ongoing research into DMF's pharmacokinetics and pharmacodynamics reveals its potential in treating a wide range of inflammatory diseases due to its pleiotropic effects. This underscores the importance of understanding the biological activity of dimethyl compounds for drug development and therapeutic applications (Paolinelli et al., 2022).

Clinical Perspectives and Potential Applications

The clinical application of dimethyl compounds extends to the prevention of sudden cardiac death through the dietary intake of n-3 polyunsaturated fatty acids (PUFAs), derived from fish oils. These findings underline the significance of dimethyl compounds in dietary sources and their metabolism, which can influence cardiovascular health and disease prevention (Leaf et al., 2003). Additionally, the exploration of antioxidants and their role in various fields, including medicine, further highlights the potential of dimethyl compounds in contributing to health and disease resistance (Munteanu & Apetrei, 2021).

Safety and Hazards

Wirkmechanismus

Mode of Action

It works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function

Biochemical Pathways

. This suggests that DMPA might be involved in similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

Its water solubility is 1.06 mg/ml , which may impact its bioavailability.

Eigenschaften

IUPAC Name |

3,6-dimethylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-6(2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPLAIQJEYPASJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527989 |

Source

|

| Record name | 3,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethylpicolinic acid | |

CAS RN |

83282-46-6 |

Source

|

| Record name | 3,6-Dimethylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)

![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)

![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)

![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)